molecular formula C14H22N2O2S B5259485 4-(ethylsulfonyl)-2-methyl-1-(4-methylphenyl)piperazine

4-(ethylsulfonyl)-2-methyl-1-(4-methylphenyl)piperazine

Cat. No.: B5259485
M. Wt: 282.40 g/mol
InChI Key: XIPXSXVJTZZYEC-UHFFFAOYSA-N
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Description

4-(Ethylsulfonyl)-2-methyl-1-(4-methylphenyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an ethylsulfonyl group, a methyl group, and a 4-methylphenyl group attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry .

Preparation Methods

The synthesis of 4-(ethylsulfonyl)-2-methyl-1-(4-methylphenyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired piperazine derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(Ethylsulfonyl)-2-methyl-1-(4-methylphenyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines .

Scientific Research Applications

This compound has several scientific research applications, particularly in medicinal chemistry and pharmacology. Piperazine derivatives, including 4-(ethylsulfonyl)-2-methyl-1-(4-methylphenyl)piperazine, are investigated for their potential as therapeutic agents. They exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. In addition, these compounds are used as building blocks in the synthesis of more complex molecules for drug development .

Mechanism of Action

The mechanism of action of 4-(ethylsulfonyl)-2-methyl-1-(4-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to interact with neurotransmitter receptors, enzymes, and ion channels. These interactions can modulate various physiological processes, leading to the compound’s therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

4-(Ethylsulfonyl)-2-methyl-1-(4-methylphenyl)piperazine can be compared with other similar compounds, such as 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine. These compounds share structural similarities but differ in their substituents, leading to variations in their biological activities and pharmacological profiles. For example, 1-methyl-4-phenylpiperazine has been shown to enhance intestinal permeability with lower toxicity compared to 1-phenylpiperazine

Properties

IUPAC Name

4-ethylsulfonyl-2-methyl-1-(4-methylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-4-19(17,18)15-9-10-16(13(3)11-15)14-7-5-12(2)6-8-14/h5-8,13H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPXSXVJTZZYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(C(C1)C)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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